![molecular formula C12H15N3 B14897471 6-[(Dimethylamino)methyl]-3-quinolinamine](/img/structure/B14897471.png)
6-[(Dimethylamino)methyl]-3-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(Dimethylamino)methyl]-3-quinolinamine is a chemical compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a dimethylamino group attached to the quinoline ring, which can influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Dimethylamino)methyl]-3-quinolinamine typically involves the cyclization of suitable aniline-type precursors. One common method is the Skraup reaction, which uses glycerol and sulfuric acid to assemble the quinoline ring from aniline derivatives . Another method is the Doebner-Miller synthesis, which employs an α,β-unsaturated carbonyl compound like crotonaldehyde instead of glycerol .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the Skraup or Doebner-Miller reactions. These methods are chosen for their efficiency and ability to produce high yields of the desired quinoline derivative. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
6-[(Dimethylamino)methyl]-3-quinolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
6-[(Dimethylamino)methyl]-3-quinolinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-[(Dimethylamino)methyl]-3-quinolinamine involves its interaction with specific molecular targets. The dimethylamino group can enhance the compound’s ability to bind to enzymes or receptors, influencing various biological pathways. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .
類似化合物との比較
Similar Compounds
4-Aminoquinoline: Known for its antimalarial activity.
2-Aminoquinoline: Used in the synthesis of various pharmaceuticals.
4,5-Bis(dimethylamino)quinoline: Characterized as a proton sponge due to its unique protonation properties.
Uniqueness
6-[(Dimethylamino)methyl]-3-quinolinamine is unique due to the presence of the dimethylamino group at the 6-position, which can significantly influence its chemical reactivity and biological activity
特性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
6-[(dimethylamino)methyl]quinolin-3-amine |
InChI |
InChI=1S/C12H15N3/c1-15(2)8-9-3-4-12-10(5-9)6-11(13)7-14-12/h3-7H,8,13H2,1-2H3 |
InChIキー |
GLJPGPDFRBJCGL-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CC2=CC(=CN=C2C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



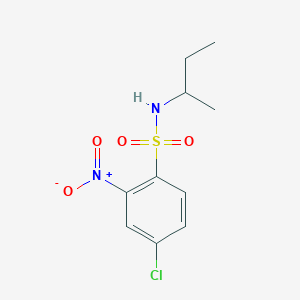


![Ethyl 5,5-difluoro-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14897421.png)
![N-(furan-2-ylmethyl)-2-[(7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14897425.png)

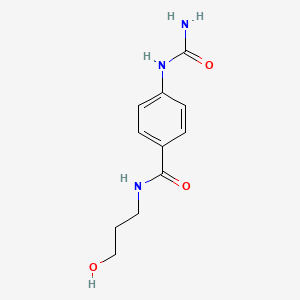
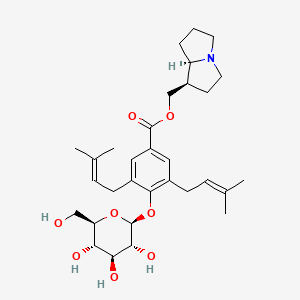
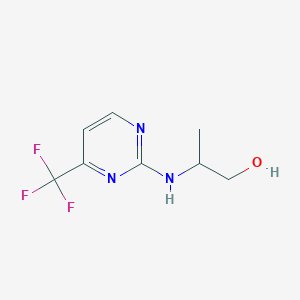
![(S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14897475.png)
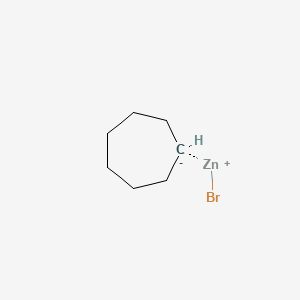
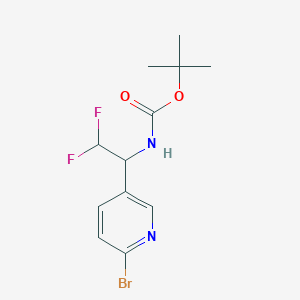
![1-Aminospiro[2.3]hexane-5-carboxylic](/img/structure/B14897508.png)
